molecular formula C19H17BrN2O3S B5031293 3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No. B5031293
M. Wt: 433.3 g/mol
InChI Key: ULGOFSHYTPEXQZ-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiazole derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been suggested that the compound may exert its anti-tumor and anti-inflammatory activities through the inhibition of key enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide exhibits potent anti-tumor and anti-inflammatory activities in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide in lab experiments is its high potency and specificity. It has been shown to exhibit potent anti-tumor and anti-inflammatory activities at low concentrations, making it a valuable tool for studying these processes. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide. One area of interest is the development of new derivatives with improved potency and selectivity. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves the reaction of 3-bromoaniline with 3,4-dimethoxyphenylacetic acid to form an intermediate product, which is then reacted with thioamide and phosphorus oxychloride to yield the final product. The synthesis method has been optimized to achieve high yield and purity of the product.

Scientific Research Applications

3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising anti-tumor and anti-inflammatory activities in vitro and in vivo. It has also been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-11-17(12-7-8-15(24-2)16(10-12)25-3)21-19(26-11)22-18(23)13-5-4-6-14(20)9-13/h4-10H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGOFSHYTPEXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Br)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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